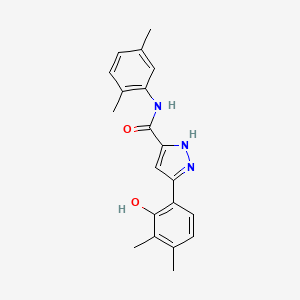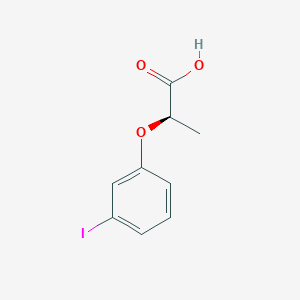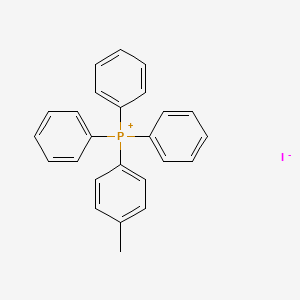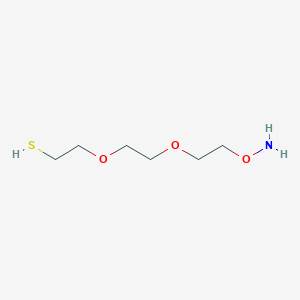![molecular formula C48H28CdN4O8 B14078815 Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI) is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its four benzoato groups attached to the porphyrin core, making it a unique and versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cadmate(4-) involves the reaction of porphyrin with benzoic acid derivatives under specific conditions. The process typically includes:
Formation of the Porphyrin Core: This involves the condensation of pyrrole and aldehyde derivatives to form the porphyrin ring.
Attachment of Benzoato Groups: The porphyrin core is then reacted with benzoic acid derivatives in the presence of a catalyst to form the final compound.
Industrial Production Methods
Industrial production of Cadmate(4-) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Cadmate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: The benzoato groups can be substituted with other functional groups to tailor the compound’s properties for specific uses.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Cadmate(4-) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its potential role in mimicking natural porphyrins, which are essential in biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Cadmate(4-) involves its interaction with molecular targets through its porphyrin core and benzoato groups. The compound can bind to metal ions, facilitating various catalytic processes. The pathways involved include electron transfer and coordination chemistry, which are essential for its catalytic and biological activities.
Comparison with Similar Compounds
Similar Compounds
- Cobaltate(4-), 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]]- : A similar compound with cobalt as the central metal ion.
Porphyrin-5,10,15,20-tetrayltetraphenol: Another porphyrin derivative with different functional groups.
Uniqueness
Cadmate(4-) is unique due to its specific combination of benzoato groups and the porphyrin core, which provides distinct electronic and structural properties. This uniqueness makes it highly versatile and valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C48H28CdN4O8 |
|---|---|
Molecular Weight |
901.2 g/mol |
IUPAC Name |
cadmium(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Cd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
QLUXVIRKLAMXPN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

methanone](/img/structure/B14078749.png)
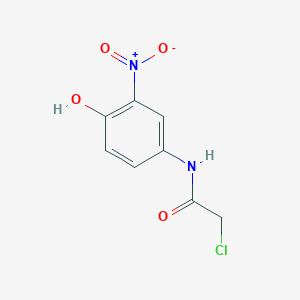
![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
